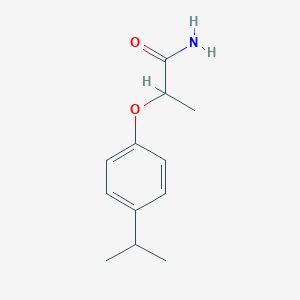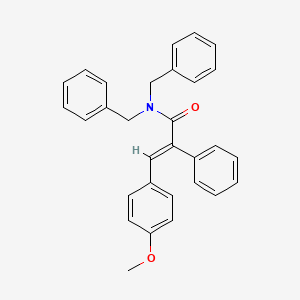![molecular formula C22H18N2O4 B4891042 diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
diphenyl [(4-methylphenyl)hydrazono]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl [(4-methylphenyl)hydrazono]malonate, also known as DPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPM is a member of the malonate family and is synthesized through a simple and efficient method. The purpose of
作用机制
Diphenyl [(4-methylphenyl)hydrazono]malonate acts as a probe for biological imaging by binding to specific biomolecules such as proteins and nucleic acids. The binding of diphenyl [(4-methylphenyl)hydrazono]malonate to these biomolecules results in a change in fluorescence, which can be detected and imaged. diphenyl [(4-methylphenyl)hydrazono]malonate also exhibits catalytic properties, which are thought to be due to its ability to form a stable intermediate with the reactant.
Biochemical and Physiological Effects:
diphenyl [(4-methylphenyl)hydrazono]malonate has been shown to have low toxicity in vitro, making it a safe compound for use in biological systems. However, the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms are unknown and require further investigation. Additionally, diphenyl [(4-methylphenyl)hydrazono]malonate has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using diphenyl [(4-methylphenyl)hydrazono]malonate in lab experiments include its simple synthesis method, strong fluorescence properties, and low toxicity. However, the limitations of using diphenyl [(4-methylphenyl)hydrazono]malonate include its limited solubility in water and its potential interference with other fluorescent probes.
未来方向
Future research on diphenyl [(4-methylphenyl)hydrazono]malonate could focus on its use as a catalyst in organic reactions, its potential as a therapeutic agent for inflammatory diseases, and its application in the detection of metal ions in biological systems. Additionally, further investigation into the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms is necessary to determine its safety for use in medical applications.
Conclusion:
In conclusion, diphenyl [(4-methylphenyl)hydrazono]malonate is a unique chemical compound that has gained significant attention in scientific research due to its strong fluorescence properties and potential applications in biological imaging, metal ion detection, and catalysis. The synthesis method for diphenyl [(4-methylphenyl)hydrazono]malonate is simple and efficient, making it a desirable compound for use in lab experiments. However, further investigation into the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms is necessary to determine its safety for use in medical applications.
合成方法
Diphenyl [(4-methylphenyl)hydrazono]malonate can be synthesized through the reaction of 4-methylbenzohydrazide with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction yields diphenyl [(4-methylphenyl)hydrazono]malonate as a yellow solid with a high yield and purity. The synthesis method is simple and efficient, making diphenyl [(4-methylphenyl)hydrazono]malonate a desirable compound for scientific research.
科学研究应用
Diphenyl [(4-methylphenyl)hydrazono]malonate has been extensively studied for its potential use as a fluorescent probe for biological imaging. diphenyl [(4-methylphenyl)hydrazono]malonate exhibits strong fluorescence properties, making it an ideal candidate for imaging applications. Additionally, diphenyl [(4-methylphenyl)hydrazono]malonate has been investigated for its use in the detection of metal ions and as a catalyst in organic reactions.
属性
IUPAC Name |
diphenyl 2-[(4-methylphenyl)hydrazinylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-16-12-14-17(15-13-16)23-24-20(21(25)27-18-8-4-2-5-9-18)22(26)28-19-10-6-3-7-11-19/h2-15,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNPNQHJUGQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl [2-(4-methylphenyl)hydrazinylidene]propanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4890961.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![diphenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B4890973.png)
![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4890986.png)

![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)

![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4891027.png)
![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)
![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)